![molecular formula C24H27ClN4O4 B2430790 Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252821-10-5](/img/structure/B2430790.png)

Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

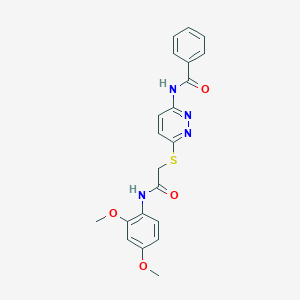

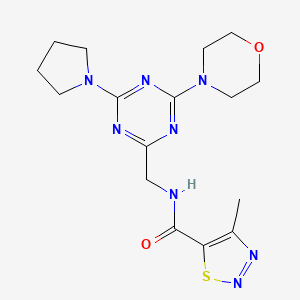

This compound is a pyridazinone derivative bearing a piperazine moiety . It is related to a class of compounds that have been studied for their inhibitory effects on acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . Inhibition of AChE is a key target in the treatment of Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .

Synthesis Analysis

The synthesis of similar compounds involves the creation of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The specific synthesis process for this compound is not available in the retrieved resources.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various methods, including HRMS, IR, 1H and 13C NMR experiments . The compound with the best AChE activity was found to carry a p-methylphenyl group .

Scientific Research Applications

Synthesis and Structural Analysis

- This compound is synthesized through specific protocols and its structure is determined using techniques like HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).

Chemical Transformations and Derivatives

- It can undergo rearrangements to form derivatives with potential biological applications, as seen in its conversion to methoxy- and cyano- derivatives (Bullock et al., 1972).

Development of New Heterocyclic Compounds

- Utilized as a base for the synthesis of various novel heterocyclic compounds, some of which show promise as COX-1/COX-2 inhibitors with potential analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Applications

- Derivatives of this compound have been synthesized and tested for antimicrobial activities, showing varying degrees of effectiveness against microorganisms (Bektaş et al., 2007).

Thermodynamic Properties

- Studies have focused on understanding its combustion energies, enthalpies of combustion and formation, and other thermodynamic properties, which are vital for its application in various fields (Klachko et al., 2020).

Potential as Antipsychotic Agents

- Some derivatives of this compound have shown potential as antipsychotic agents through their affinity for dopamine and serotonin receptors (Raviña et al., 2000).

Antidiabetic Screening

- N-substituted derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, highlighting its potential role in diabetes treatment (Lalpara et al., 2021).

Study of Anticonvulsant Properties

- The crystal structures of certain anticonvulsant enaminones related to this compound have been determined, contributing to the understanding of its potential anticonvulsant applications (Kubicki et al., 2000).

Anticancer and Antimicrobial Potential

- Some derivatives are studied for their anticancer and antimicrobial potential, demonstrating the broad spectrum of this compound’s applications in health and medicine (Sharma et al., 2012).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as piperazine derivatives, are known to interact with a variety of targets, including histamine h1 receptors , and have been used in the treatment of various disease states .

Mode of Action

Piperazine derivatives are known to have higher affinity to h1 receptors than histamine , which suggests that this compound might also interact with its targets in a similar manner.

Biochemical Pathways

Piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance , suggesting that this compound might also affect various biochemical pathways.

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that this compound might also have good bioavailability due to its potential lipophilicity.

Result of Action

Piperazine derivatives have been found to exhibit a variety of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects . This suggests that this compound might also have a broad range of biological activities.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

It is known that indole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

methyl 6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O4/c1-32-19-5-3-4-16(14-19)22-21(23(30)33-2)20(26-24(31)27-22)15-28-10-12-29(13-11-28)18-8-6-17(25)7-9-18/h3-9,14,22H,10-13,15H2,1-2H3,(H2,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOWFTMBOGZSFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-bromophenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2430712.png)

![3-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2430713.png)

![1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2430714.png)

![6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2430721.png)

![(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2430722.png)

![2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2430723.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2430728.png)

![3-[4-(3-Oxobutyl)phenoxy]propanoic acid](/img/structure/B2430729.png)